Methyl 4-acetamido-5-chloro-2-ethoxybenzoate
Overview
Description
Preparation Methods
The synthesis of Methyl 4-acetamido-5-chloro-2-ethoxybenzoate involves several steps. One common method includes the following steps :
Starting Material: Methyl 4-acetamido-2-ethoxybenzoate is dissolved in N,N-dimethylformamide.
Chlorination: N-chlorosuccinimide is added to the solution, and the mixture is heated to induce the chlorination reaction.
Isolation: The crude product is isolated and purified to obtain this compound.
Chemical Reactions Analysis
Methyl 4-acetamido-5-chloro-2-ethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common reagents used in these reactions include N-chlorosuccinimide for chlorination, acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions .
Scientific Research Applications
Methyl 4-acetamido-5-chloro-2-ethoxybenzoate has several scientific research applications :
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.
Medicine: It has potential therapeutic applications, including the treatment of irritable bowel syndrome.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 4-acetamido-5-chloro-2-ethoxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it valuable in fields such as chemistry, biology, and medicine.
Properties
IUPAC Name |
methyl 4-acetamido-5-chloro-2-ethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-4-18-11-6-10(14-7(2)15)9(13)5-8(11)12(16)17-3/h5-6H,4H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOGJJLTBMSAKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441173 | |
Record name | Methyl 4-acetamido-5-chloro-2-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4235-43-2 | |
Record name | Methyl 4-acetamido-5-chloro-2-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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